![molecular formula C10H5BrClN3O B12539061 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 674297-92-8](/img/structure/B12539061.png)
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Métodos De Preparación
The synthesis of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For example, the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-furan-2-yl-pyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation and Reduction: The furan ring can be subjected to oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives. Reduction reactions can also be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. The compound’s ability to inhibit CDK2/cyclin A2 has been particularly noted.
Biological Studies: The compound has been used in studies exploring its effects on cell cycle progression and apoptosis induction in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
674297-92-8 |
|---|---|
Fórmula molecular |
C10H5BrClN3O |
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H5BrClN3O/c11-6-5-13-15-9(12)4-7(14-10(6)15)8-2-1-3-16-8/h1-5H |
Clave InChI |
USQWNIQBFNUEIY-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
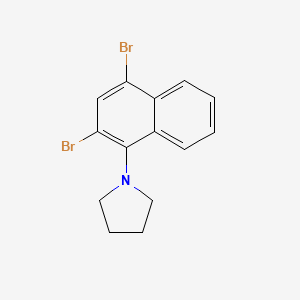
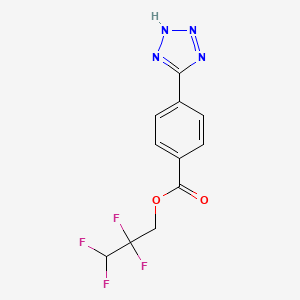
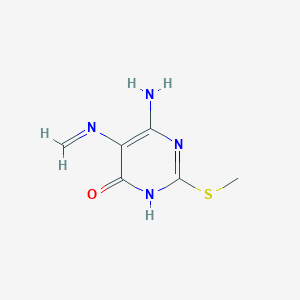
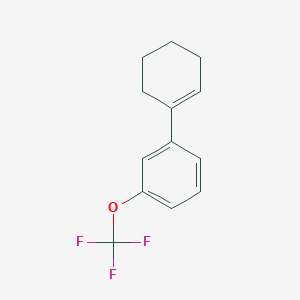
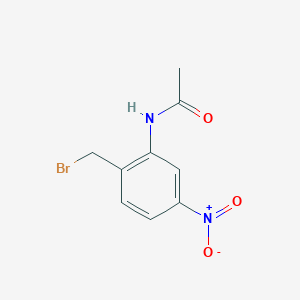
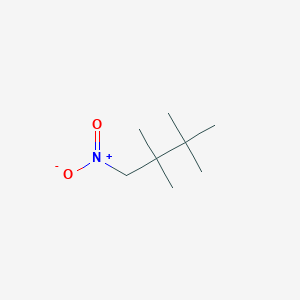
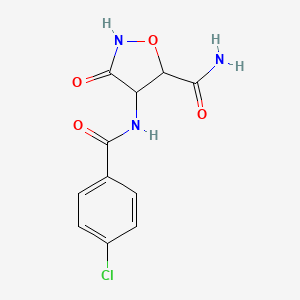

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
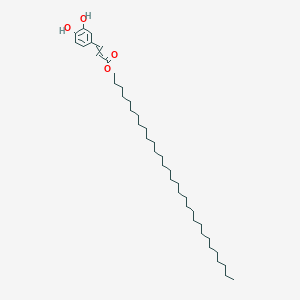
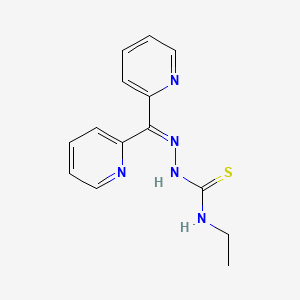
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
